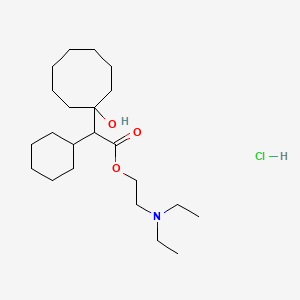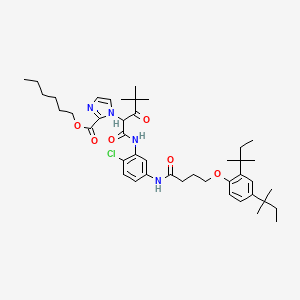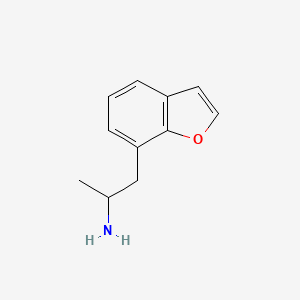
7-(2-Aminopropyl)benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Aminopropyl)benzofuran is a chemical compound belonging to the benzofuran class Benzofurans are organic compounds containing a benzene ring fused to a furan ring
Vorbereitungsmethoden
The synthesis of 7-(2-Aminopropyl)benzofuran typically involves the following steps:
One-pot etherification and dehydrative cyclization: This method involves the reaction of o-hydroxyacetophenones under basic conditions to form the benzofuran ring.
Dehydrative cyclization of o-hydroxybenzyl ketones: This method uses o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones under specific conditions to achieve cyclization.
Transition-metal catalysis: The cyclization of aryl acetylenes using transition-metal catalysts is another approach to synthesize benzofuran derivatives.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, making the process more cost-effective and scalable.
Analyse Chemischer Reaktionen
7-(2-Aminopropyl)benzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-(2-Aminopropyl)benzofuran has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-(2-Aminopropyl)benzofuran involves its interaction with specific molecular targets and pathways. It acts as an indirect monoamine agonist, interacting with monoamine transporters and receptors. This interaction leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in various physiological processes .
Vergleich Mit ähnlichen Verbindungen
7-(2-Aminopropyl)benzofuran is similar to other benzofuran derivatives, such as:
- 5-(2-Aminopropyl)benzofuran
- 6-(2-Aminopropyl)benzofuran
- 5-(2-Aminopropyl)-2,3-dihydrobenzofuran
- 6-(2-Aminopropyl)-2,3-dihydrobenzofuran
These compounds share structural similarities but differ in their pharmacological profiles and potency. For example, 5-(2-Aminopropyl)benzofuran and 6-(2-Aminopropyl)benzofuran are known to have stimulant-like properties and interact with monoamine transporters . this compound may exhibit unique biological activities due to its specific structural configuration.
Eigenschaften
CAS-Nummer |
286834-87-5 |
|---|---|
Molekularformel |
C11H13NO |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
1-(1-benzofuran-7-yl)propan-2-amine |
InChI |
InChI=1S/C11H13NO/c1-8(12)7-10-4-2-3-9-5-6-13-11(9)10/h2-6,8H,7,12H2,1H3 |
InChI-Schlüssel |
YVMDMFRZSDUZLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC2=C1OC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


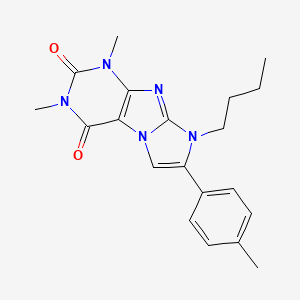
![[(9R,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate](/img/structure/B12745511.png)
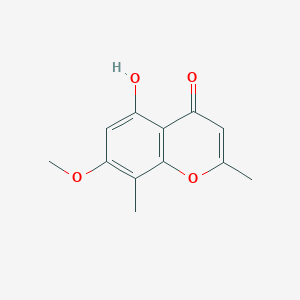
![phenyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B12745520.png)

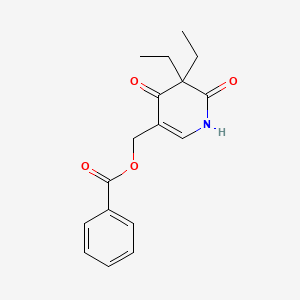

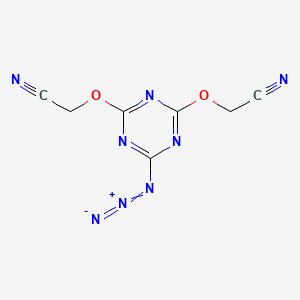
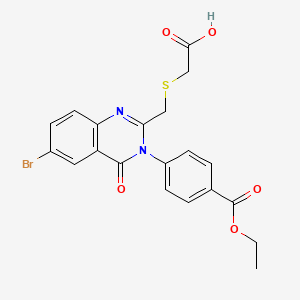

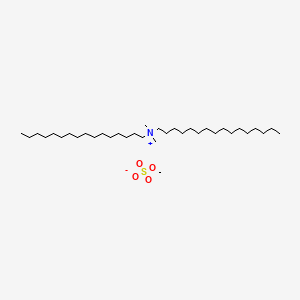
![methyl (2R,8S)-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12745588.png)
